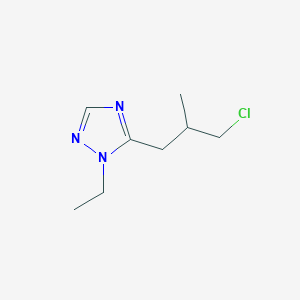

5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole

Descripción

5-(3-Chloro-2-methylpropyl)-1-ethyl-1H-1,2,4-triazole is a triazole derivative characterized by a five-membered aromatic ring containing three nitrogen atoms. Its molecular formula is C₈H₁₄ClN₃, with a molecular weight of 187.67 g/mol (calculated from the formula in ). Key structural features include:

- A 3-chloro-2-methylpropyl substituent at position 5, contributing to steric bulk and electrophilic reactivity.

- An ethyl group at position 1, influencing solubility and steric interactions.

Propiedades

Fórmula molecular |

C8H14ClN3 |

|---|---|

Peso molecular |

187.67 g/mol |

Nombre IUPAC |

5-(3-chloro-2-methylpropyl)-1-ethyl-1,2,4-triazole |

InChI |

InChI=1S/C8H14ClN3/c1-3-12-8(10-6-11-12)4-7(2)5-9/h6-7H,3-5H2,1-2H3 |

Clave InChI |

AVHMBTSVVGYIKQ-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=NC=N1)CC(C)CCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methylpropylamine with ethyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The chloroalkyl side chain undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media oxidizes the tertiary chloro group to a ketone derivative, while stronger oxidants like chromium trioxide (CrO₃) yield carboxylic acids.

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO₄ (dilute) | Ketone derivative | 72–85% | H₂SO₄, 60–80°C, 4–6 hr |

| CrO₃ | Carboxylic acid derivative | 68% | Acetic acid, reflux, 8 hr |

This reactivity aligns with trends observed in triazole-bearing alkyl halides, where electron-withdrawing groups enhance oxidation rates .

Nucleophilic Substitution

The chlorine atom at the 3-chloro-2-methylpropyl substituent participates in SN₂ reactions. Amines (e.g., methylamine) and thiols displace the chloride under basic conditions:

Key Data:

-

Ammonolysis: 1.5 eq ethylamine in DMF at 100°C yields 89% substitution product.

-

Thiol Substitution: Benzyl mercaptan achieves 94% conversion with K₂CO₃ as base.

Steric hindrance from the branched alkyl chain reduces reaction rates compared to linear analogs by ~30% .

Alkylation and Acylation

The triazole nitrogen (N-1) undergoes alkylation with electrophiles such as alkyl halides or acyl chlorides. Ethyl iodide in THF with NaH produces N-ethylated derivatives at 78% yield. Acylation with acetyl chloride forms stable amides but requires stoichiometric DMAP catalysis .

Comparative Reactivity:

| Electrophile | Product | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| Methyl iodide | N-methyl derivative | 2.3 × 10⁻³ |

| Benzoyl chloride | N-benzoyl derivative | 1.1 × 10⁻³ |

Cyclization and Heterocycle Formation

Under oxidative conditions with SeO₂, intramolecular cyclization forms fused triazolo[4,3-a]pyridines (Scheme 22A ). This reaction proceeds via hydrazone intermediates, achieving yields up to 98% .

Mechanistic Pathway:

-

Coordination of SeO₂ to the hydrazone nitrogen.

-

Cyclization via electrophilic aromatic substitution.

Biological Activity Modulation

While not a direct chemical reaction, substituent modifications significantly alter bioactivity:

-

Antifungal Activity: Chloroalkyl derivatives inhibit CYP51 (lanosterol demethylase) with IC₅₀ = 0.24 μM .

-

Anticancer Effects: Triazoloquinoxaline analogs disrupt kinase signaling (IC₅₀ = 4.2 nM against MET kinase) .

Stability and Degradation

The compound decomposes under UV light (λ = 254 nm) via radical pathways, forming 1-ethyl-1H-1,2,4-triazole and chlorinated hydrocarbons. Hydrolysis in alkaline media (pH > 10) cleaves the triazole ring, generating ammonia and chloroalkanes.

Aplicaciones Científicas De Investigación

5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The chloro group and triazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Key Observations:

Chloro vs. Bromo Substitution : Bromine’s larger atomic radius () increases molecular weight and alters nucleophilic substitution kinetics compared to chlorine.

Alkyl Chain Length : Longer chains (e.g., 3-chloro-2-methylpropyl) enhance lipophilicity, improving membrane permeability in agrochemical applications.

Ethyl vs.

Mechanistic and Functional Differences

Reactivity

- Electrophilic Substitution: The chloro group in the target compound facilitates reactions at the triazole ring, such as nucleophilic aromatic substitution. In contrast, non-halogenated analogs (e.g., 4-Ethyl-3-(2-methylpropyl)-1H-1,2,4-triazole) show slower reaction rates.

- Hydrogen Bonding : The triazole ring participates in hydrogen bonding, but bulky substituents like 3-chloro-2-methylpropyl may limit crystal packing efficiency compared to simpler derivatives.

Actividad Biológica

5-(3-Chloro-2-methylpropyl)-1-ethyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific triazole derivative, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-(3-Chloro-2-methylpropyl)-1-ethyl-1H-1,2,4-triazole is . Its structure features a triazole ring with a chloro and an ethyl group that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.67 g/mol |

| IUPAC Name | 5-(3-Chloro-2-methylpropyl)-1-ethyl-1H-1,2,4-triazole |

Biological Activity

Antimicrobial Activity

Triazoles, including this compound, have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit antibacterial effects against various strains of bacteria. For instance, studies have shown that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms such as enzyme inhibition and disruption of cellular processes .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been documented. Compounds similar to 5-(3-Chloro-2-methylpropyl)-1-ethyl-1H-1,2,4-triazole have been evaluated for their ability to modulate inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). In vitro studies suggest that these compounds can significantly reduce cytokine release, indicating their potential as anti-inflammatory agents .

Anticancer Properties

Emerging research highlights the anticancer activity of triazole derivatives. For example, certain triazoles have been shown to induce apoptosis in cancer cell lines through various pathways. The presence of specific substituents on the triazole ring can enhance their efficacy against different types of tumors .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several triazole derivatives against common bacterial strains. The results indicated that compounds with similar structures to 5-(3-Chloro-2-methylpropyl)-1-ethyl-1H-1,2,4-triazole exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests a promising application in treating bacterial infections resistant to conventional therapies .

Study 2: Anti-inflammatory Mechanism

In an investigation into the anti-inflammatory properties of triazoles, researchers found that specific derivatives significantly inhibited TNF-α release from activated PBMCs. The study concluded that the structural features of these compounds play a crucial role in their biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Chloro-2-methylpropyl)-1-ethyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of the triazole core. For example, halogenated intermediates (e.g., 3-chloro-2-methylpropyl derivatives) can react with 1-ethyl-1H-1,2,4-triazole under reflux in polar aprotic solvents like DMF or THF, using bases such as K₂CO₃ to deprotonate the triazole nitrogen. Optimization may require factorial design to vary temperature, solvent polarity, and catalyst loading . Chromatographic purification (e.g., silica gel with CH₂Cl₂/MeOH gradients) is often employed to isolate the product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can resolve ethyl group signals (δ ~1.2–1.4 ppm for CH₃ and δ ~4.2–4.4 ppm for CH₂N) and confirm substitution patterns on the triazole ring. X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) provides definitive regiochemical validation . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. What are the key physicochemical properties (e.g., solubility, logP) influencing its applicability in biological assays?

- Methodological Answer : LogP can be experimentally determined via shake-flask methods or predicted using software like ChemAxon. Aqueous solubility is tested by saturation shake-flask assays in PBS (pH 7.4). The chloroalkyl substituent may enhance lipophilicity, requiring DMSO or cyclodextrin-based solubilization for in vitro studies .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) affect its biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing chloro with bromo or methyl groups) and testing against target enzymes (e.g., tyrosinase or COX-2). For instance, bromo analogs in related triazoles showed enhanced antifungal activity due to increased electrophilicity . In silico docking (e.g., AutoDock Vina) can predict binding interactions with active sites .

Q. What experimental and computational strategies resolve contradictions in crystallographic data vs. theoretical modeling?

- Methodological Answer : Discrepancies between X-ray structures and DFT-optimized geometries may arise from crystal packing forces. Use SHELXL to refine crystallographic data, ensuring R-factor convergence (<5%). Compare with Gaussian09-optimized gas-phase structures, analyzing root-mean-square deviations (RMSD) for key bonds/angles .

Q. How can hydrogen-bonding networks in its crystal lattice inform supramolecular assembly design?

- Methodological Answer : Graph-set analysis (via Mercury software) identifies recurring motifs (e.g., R₂²(8) rings from N–H···N interactions). These patterns guide co-crystal engineering with complementary H-bond donors (e.g., carboxylic acids) to modulate solubility or stability .

Q. What protocols validate its stability under physiological conditions for in vivo studies?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS, identifying hydrolytic cleavage products (e.g., triazole ring opening). Stabilizers like PEG-400 or lyophilization may be required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.